molecular formula C9H5NO B583516 Oxireno[F]isoquinoline CAS No. 140468-94-6

Oxireno[F]isoquinoline

Cat. No.: B583516
CAS No.: 140468-94-6
M. Wt: 143.145
InChI Key: OOSYNQUQFPJMSY-UHFFFAOYSA-N
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Description

“Oxireno[F]isoquinoline” is a derivative of isoquinoline . Isoquinoline is a heterocyclic aromatic organic compound, which shares a similar structure to quinoline . It comprises a benzene ring fused to a pyridine ring .


Synthesis Analysis

Isoquinoline can be synthesized through several methods . The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .


Molecular Structure Analysis

Isoquinoline alkaloids, which were found in the plant kingdom, are now potential antioxidants . A quantum calculated procedure utilizing the density functional theory (DFT)-B3LYP method coupled with basis set 6–311++G (d,p) was used to investigate free-radical quenching activity of alkaloidal quinoline .


Chemical Reactions Analysis

Isoquinoline can undergo various chemical reactions . An efficient one-pot synthesis of isoquinolines and heterocycle-fused pyridines by a three-component reaction involves condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .


Physical and Chemical Properties Analysis

Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline .

Safety and Hazards

Isoquinoline has several safety and hazard considerations . It is harmful if swallowed, toxic in contact with skin, and causes serious eye and skin irritation . It is also harmful to aquatic life with long-lasting effects .

Future Directions

Isoquinoline alkaloids have demonstrated a wide range of biological activities, and therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . This family of compounds is presented as an inexhaustible source of potential new drugs .

Properties

IUPAC Name

oxireno[2,3-f]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO/c1-2-8-9(11-8)7-3-4-10-5-6(1)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSYNQUQFPJMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(O2)C3=C1C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721607
Record name Oxireno[f]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140468-94-6
Record name Oxireno[f]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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